molecular formula C14H26N2O3 B2389913 (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 1932808-85-9

(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2389913
CAS No.: 1932808-85-9
M. Wt: 270.373
InChI Key: UVNQOHDCZZUHKK-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a synthetic organic compound with the molecular formula C14H26N2O3. It is characterized by a spirocyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step involves the use of tert-butylating agents under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,7S)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both amino and carboxylate groups make it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl (6R,11S)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQOHDCZZUHKK-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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